7,7-Dimethyloct-5-en-2-one
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Overview
Description
7,7-Dimethyloct-5-en-2-one is an organic compound with the molecular formula C10H18O. It is a member of the class of compounds known as ketones, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a double bond and two methyl groups on the seventh carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyloct-5-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyloct-5-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The double bond in the compound allows for various substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
7,7-Dimethyloct-5-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7,7-Dimethyloct-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond allows for interactions with enzymes and receptors, potentially modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyloct-5-en-4-one: Another ketone with a similar structure but differing in the position of the carbonyl group.
3,7-Dimethyloct-7-en-1-ol: A related compound with an alcohol functional group instead of a ketone.
Uniqueness
7,7-Dimethyloct-5-en-2-one is unique due to its specific structural features, including the position of the double bond and the presence of two methyl groups on the seventh carbon atom
Properties
CAS No. |
61478-31-7 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
7,7-dimethyloct-5-en-2-one |
InChI |
InChI=1S/C10H18O/c1-9(11)7-5-6-8-10(2,3)4/h6,8H,5,7H2,1-4H3 |
InChI Key |
ZMTDNJCHFHDUDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC=CC(C)(C)C |
Origin of Product |
United States |
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